molecular formula C10H13NO2 B3051336 N-(2-hydroxy-2-phenylethyl)acetamide CAS No. 3306-05-6

N-(2-hydroxy-2-phenylethyl)acetamide

Cat. No. B3051336
CAS RN: 3306-05-6
M. Wt: 179.22 g/mol
InChI Key: KJCJYQYRPOJUKJ-UHFFFAOYSA-N
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Patent
US06049006

Procedure details

A solution of acetyl chloride (10 ml, 0.146 moles) in 200 ml of methylene chloride was added under nitrogen dropwise over 45 minutes to a solution of 2-amino-1-phenylethanol (20.0 g, 0.146 moles) and triethylamine (20 ml, 0.146 moles) in 300 ml of methylene chloride at ice bath temperature. After the addition the reaction was stirred at ice bath temperature for 3 hours and overnight at room temperature. The reaction was extracted with 1N HCl. The organic layer was separated and the aqueous layer was extracted with methylene chloride and then 10% methanol-methylene chloride. The organic extracts were combined, dried (MgSO4) and the solvent removed under reduced pressure to give a solid material. Recrystallization of this solid from isopropyl alcohol gave N-(2-hydroxy-2-phenyl-ethyl)-acetamide (9.0 g, 34%) as a white solid, mp 120-122° C.
Quantity
10 mL
Type
reactant
Reaction Step One
Quantity
20 g
Type
reactant
Reaction Step One
Quantity
20 mL
Type
reactant
Reaction Step One
Quantity
200 mL
Type
solvent
Reaction Step One
Quantity
300 mL
Type
solvent
Reaction Step One

Identifiers

REACTION_CXSMILES
[C:1](Cl)(=[O:3])[CH3:2].[NH2:5][CH2:6][CH:7]([C:9]1[CH:14]=[CH:13][CH:12]=[CH:11][CH:10]=1)[OH:8].C(N(CC)CC)C>C(Cl)Cl>[OH:8][CH:7]([C:9]1[CH:14]=[CH:13][CH:12]=[CH:11][CH:10]=1)[CH2:6][NH:5][C:1](=[O:3])[CH3:2]

Inputs

Step One
Name
Quantity
10 mL
Type
reactant
Smiles
C(C)(=O)Cl
Name
Quantity
20 g
Type
reactant
Smiles
NCC(O)C1=CC=CC=C1
Name
Quantity
20 mL
Type
reactant
Smiles
C(C)N(CC)CC
Name
Quantity
200 mL
Type
solvent
Smiles
C(Cl)Cl
Name
Quantity
300 mL
Type
solvent
Smiles
C(Cl)Cl

Conditions

Stirring
Type
CUSTOM
Details
was stirred at ice bath temperature for 3 hours
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

ADDITION
Type
ADDITION
Details
After the addition the reaction
CUSTOM
Type
CUSTOM
Details
overnight
Duration
8 (± 8) h
CUSTOM
Type
CUSTOM
Details
at room temperature
EXTRACTION
Type
EXTRACTION
Details
The reaction was extracted with 1N HCl
CUSTOM
Type
CUSTOM
Details
The organic layer was separated
EXTRACTION
Type
EXTRACTION
Details
the aqueous layer was extracted with methylene chloride
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
dried (MgSO4)
CUSTOM
Type
CUSTOM
Details
the solvent removed under reduced pressure
CUSTOM
Type
CUSTOM
Details
to give a solid material
CUSTOM
Type
CUSTOM
Details
Recrystallization of this solid from isopropyl alcohol

Outcomes

Product
Details
Reaction Time
3 h
Name
Type
product
Smiles
OC(CNC(C)=O)C1=CC=CC=C1
Measurements
Type Value Analysis
AMOUNT: MASS 9 g
YIELD: PERCENTYIELD 34%
YIELD: CALCULATEDPERCENTYIELD 34.4%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.